

# Technical Guide: Chemical Structure & Analysis of 4-Hydroxy-1-adamantanecarboxylic Acid

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## Compound of Interest

Compound Name: 4-hydroxyadamantane-1-carboxylic Acid

CAS No.: 81968-77-6

Cat. No.: B3156110

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## Structural Architecture & Stereochemistry

### Core Framework

The molecule is based on the adamantane (

) cage, a rigid, stress-free diamondoid structure consisting of four fused cyclohexane rings in chair conformations.

- Formula:
- Molecular Weight: 196.24 g/mol
- Systematic Numbering:
  - Position 1 (Bridgehead): Substituted with a carboxylic acid group (
  - ).
  - Position 4 (Bridge Methylene): Substituted with a hydroxyl group (

).

## Stereoisomerism (The Critical Variable)

Unlike 1,3-disubstituted adamantanes (which are achiral and exist as a single isomer due to symmetry), 1,4-disubstituted adamantanes possess geometric isomerism. The C4 carbon is a stereogenic center relative to the fixed C1 bridgehead, leading to two distinct diastereomers: syn (cis) and anti (trans).

- Syn (Z) Isomer: The hydroxyl group at C4 and the carboxylic acid at C1 are on the same side of the molecular plane defined by the C2-C3-C10-C9 atoms. The C1-COOH and C4-OH vectors project in the same general direction (approximate dihedral angle projection).
- Anti (E) Isomer: The hydroxyl group and carboxylic acid are on opposite sides.

“

*Note: The terms cis and trans are frequently used interchangeably with syn and anti in literature. However, syn/anti is preferred for bridgehead-bridge relationships to avoid ambiguity with ring substituents.*

## Electronic & Physical Properties

- Lipophilicity (LogP): ~1.2 (lower than adamantane due to polar groups).
- pKa: ~4.8 (COOH), ~16 (OH). The rigid cage prevents intramolecular H-bonding in the anti isomer, while the syn isomer may exhibit weak intramolecular interactions depending on solvent.
- Solubility: Soluble in DMSO, methanol, and basic aqueous solutions; sparingly soluble in non-polar hydrocarbons.

## Synthesis & Reaction Pathways[1][2][3][4][5][6][7]

The synthesis typically involves the oxidative functionalization of 1-adamantanecarboxylic acid. Direct oxidation at the secondary (bridge) carbons is challenging due to the competing stability of the tertiary (bridgehead) C-H bonds.

## Primary Synthetic Route: Acid-Catalyzed Oxidation

The most robust method utilizes a "one-pot" carboxylation-oxidation or direct oxidation of the acid substrate.

Protocol Overview:

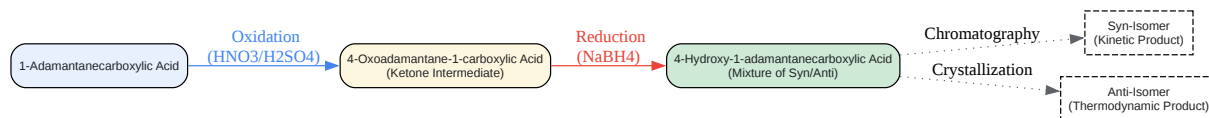
- Substrate: 1-Adamantanecarboxylic acid.
- Oxidant: Fuming Nitric Acid ( ) or Sulfuric Acid/Nitric Acid mixtures ( ).
- Mechanism:
  - Generation of the adamantyl cation.
  - Hydride abstraction favors the tertiary positions (3, 5, 7). However, under specific kinetic conditions or using specific directing groups, secondary oxidation at C4 can be achieved, often requiring chromatographic separation from the thermodynamic 3-hydroxy product.
  - Alternative: Reduction of 4-oxoadamantane-1-carboxylic acid (ketone intermediate) using yields the 4-hydroxy compound as a mixture of syn and anti isomers.

## Isomer Separation

The syn and anti isomers have distinct physical properties allowing separation:

- Flash Chromatography: Silica gel (Eluent: DCM/MeOH or EtOAc/Hexane with 1% Acetic Acid).

- Fractional Crystallization: Exploits solubility differences in solvent systems like Acetone/Hexane.



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Figure 1: Synthetic pathway via ketone reduction to access both stereoisomers.

## Characterization & Analytical Standards

Accurate identification requires distinguishing the syn and anti isomers.

## Nuclear Magnetic Resonance (NMR)

The rigid cage structure induces distinct chemical shifts due to magnetic anisotropy and through-space (steric) compression.

Nucleus	Feature	Syn-Isomer (Cis)	Anti-Isomer (Trans)	Mechanistic Insight
H NMR (C4-H)	Chemical Shift	~3.9 - 4.1 ppm	~3.7 - 3.9 ppm	The H4 proton in the syn isomer is spatially closer to the COOH group's deshielding cone.
C NMR (C4)	Shift	~73.0 ppm	~74.5 ppm	-gauche effect influences carbon shifts differently based on axial/equatorial orientation.
Coupling		Broad singlet or narrow multiplet	Distinct triplet-like splitting	Depends on dihedral angles with C3/C5 bridgehead protons.

## Mass Spectrometry (MS)

- Ionization: ESI (-) mode is preferred for carboxylic acids.
- m/z:  
= 195.1.
- Fragmentation: Loss of  
(18 Da) and  
(44 Da) are characteristic. The syn isomer often exhibits a higher propensity for dehydration due to the proximity of the OH to bridgehead protons.

## Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, utilized to improve the metabolic stability and pharmacokinetic profile of drug candidates.

### 11 -HSD1 Inhibitors

The 4-hydroxy-1-adamantanecarboxylic acid moiety is a key pharmacophore in inhibitors of 11-hydroxysteroid dehydrogenase type 1, an enzyme target for treating metabolic syndrome and type 2 diabetes.

- Role: The adamantane cage fills the hydrophobic pocket of the enzyme.
- Interaction: The 4-OH group often forms a critical hydrogen bond with the catalytic triad (Tyr-183 or Ser-170) within the enzyme's active site.

### Polymer Chemistry

Used as a monomer to synthesize poly(adamantyl esters) for photoresist materials in lithography. The high carbon density provides etch resistance, while the acid/alcohol functionality allows for solubility switching.

### References

- PubChem.**4-Hydroxyadamantane-1-carboxylic acid** | C11H16O3. National Library of Medicine. Available at: [\[Link\]](#)
- Organic Syntheses.1-Adamantanecarboxylic acid. Org. Synth. 1964, 44, 1. Available at: [\[Link\]](#)
- Google Patents.Process for producing hydroxy adamantane carboxylic acid compounds (US9051256B1).
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